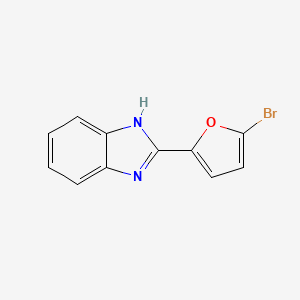

2-(5-Bromo-2-furyl)-1h-benzimidazole

Description

Significance of Benzimidazole (B57391) Heterocycles in Medicinal Chemistry and Chemical Biology

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. nih.govisca.in Its structural similarity to naturally occurring nucleotides allows it to interact readily with various biopolymers, making it a cornerstone in drug discovery. irjmets.com The benzimidazole nucleus is a constituent of numerous biologically active compounds, including vitamin B12. researchgate.net

The versatility of the benzimidazole scaffold has led to the development of a wide array of therapeutic agents with diverse pharmacological activities. nih.govekb.egresearchgate.net These derivatives have been extensively studied and are used clinically as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents, among others. nih.govimpactfactor.org The mechanism of action often varies depending on the chemical structure and target, but can include the inhibition of crucial enzymes like cyclooxygenase (COX), protein kinases, and DNA topoisomerases, or interference with microbial protein synthesis. nih.govnih.gov The ease of synthesis and the ability to modify its structure at various positions further enhance its appeal as a promising scaffold for drug development. nih.govijpcbs.com

Table 1: Documented Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Description |

|---|---|

| Anticancer | Exhibits potential in oncology by targeting specific cancer-associated pathways and processes. irjmets.comimpactfactor.org |

| Antimicrobial | Shows activity against various pathogens, including Gram-positive and Gram-negative bacteria, by impeding essential biochemical pathways. isca.inimpactfactor.org |

| Antiviral | Tested against a range of viral strains, including Human Immunodeficiency Virus (HIV), Hepatitis B and C (HBV, HCV), and Herpes Simplex Virus-1 (HSV-1). nih.gov |

| Anti-inflammatory | Can inhibit enzymes like cyclooxygenase (COX), which are involved in the biosynthesis of inflammatory mediators. nih.gov |

| Antihypertensive | Certain derivatives have demonstrated significant properties in regulating high blood pressure. researchgate.net |

| Antiparasitic | Shows activity against various parasites, including those that cause malaria and leishmaniasis. researchgate.net |

| Antifungal | Effective against fungal infections. nih.gov |

| Proton Pump Inhibitors | A major application in treating digestive system diseases like peptic ulcers by inhibiting the H+/K+-ATPase enzyme. |

Chemical Relevance and Biological Potential of Furan (B31954) Moieties

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another crucial scaffold found in many natural and synthetic compounds with significant biological activity. ijabbr.comsemanticscholar.org Its aromaticity and electron-rich nature allow it to participate in various electrical interactions with biomolecules, facilitating strong binding to biological targets like enzymes and receptors. ijabbr.com The furan ring can act as a bioisostere for other aromatic groups, such as phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability and bioavailability. ijabbr.comorientjchem.org

Furan derivatives are known to possess a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities. ontosight.aiutripoli.edu.ly The versatility of the furan scaffold allows for easy modification with different functional groups, enabling the synthesis of a wide variety of derivatives with tailored biological activities. ijabbr.com This chemical tractability has made the furan nucleus an important component in the design of new therapeutic agents. semanticscholar.orgsemanticscholar.org

Table 2: Selected Biological Activities of Furan Derivatives

| Biological Activity | Examples and Significance |

|---|---|

| Antimicrobial | Furan derivatives have shown efficacy against bacteria like Escherichia coli and Staphylococcus aureus. ijabbr.comutripoli.edu.ly Nitrofurantoin, a furan-containing drug, is used to treat urinary tract infections. orientjchem.org |

| Anti-inflammatory | Certain furan-containing compounds exhibit anti-inflammatory properties. ijabbr.comontosight.ai |

| Anticancer | The furan scaffold is present in various compounds investigated for their antitumor properties. ijabbr.com |

| Antioxidant | Some furan derivatives have demonstrated the ability to scavenge free radicals. utripoli.edu.ly |

| Cardiovascular | The furan ring system is a basic skeleton in numerous compounds with cardiovascular activities. semanticscholar.org |

Rationale for Researching 2-(5-Bromo-2-furyl)-1H-benzimidazole as a Hybrid Structure

The development of hybrid molecules that combine two or more pharmacologically active scaffolds is a well-established strategy in medicinal chemistry aimed at creating new therapeutic agents with potentially enhanced efficacy or novel mechanisms of action. rsc.orgnih.gov The rationale for designing and researching this compound stems directly from the significant and complementary biological activities of its constituent benzimidazole and furan moieties. nih.govsemanticscholar.org

Both benzimidazole and furan scaffolds are independently known for their potent antimicrobial and antitumor activities. impactfactor.orgijabbr.comnih.gov By covalently linking these two heterocycles, researchers aim to create a synergistic effect, where the resulting hybrid molecule may exhibit superior biological activity compared to the individual components. The furan ring at the 2-position of the benzimidazole core is a common structural motif in biologically active compounds. ias.ac.in

Overview of Research Scope and Objectives

The primary objective in the study of this compound is to synthesize and characterize this novel hybrid compound. Following successful synthesis, the research scope typically expands to a comprehensive evaluation of its biological potential.

Key research objectives would include:

Synthesis and Structural Elucidation: To develop an efficient synthetic pathway for the target compound and to confirm its molecular structure using modern spectroscopic techniques such as NMR, IR, and mass spectrometry. ijpcbs.comias.ac.in

Biological Screening: To perform in vitro assays to evaluate the compound's potential pharmacological activities, with a primary focus on areas where both parent scaffolds are active, such as anticancer and antimicrobial screening. nih.govnih.gov

Mechanism of Action Studies: For promising compounds, further investigation to elucidate the underlying mechanism of their biological activity, such as identifying specific cellular targets or pathways. nih.gov

Structure-Activity Relationship (SAR) Analysis: To synthesize and test related analogues to understand how structural modifications, such as the position of the bromo substituent or alterations to the linker, affect biological activity. This provides crucial information for the rational design of more potent and selective derivatives. nih.govresearchgate.net

The overarching goal is to determine if this benzimidazole-furan hybrid represents a viable lead compound for the development of new therapeutic agents.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nitrofurantoin |

| Benzene |

| Imidazole |

| Furan |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromofuran-2-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O/c12-10-6-5-9(15-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDASWRVQPNUUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Bromo 2 Furyl 1h Benzimidazole and Analogues

General Principles of 2-Substituted Benzimidazole (B57391) Synthesis

The benzimidazole scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic protocols. The most prevalent methods involve the cyclization of an o-phenylenediamine (B120857) precursor with a suitable one-carbon electrophile.

One of the most direct and widely utilized methods for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with either aldehydes or carboxylic acids and their derivatives.

When carboxylic acids are used, the reaction, often referred to as the Phillips-Ladenburg synthesis, typically requires harsh conditions, such as heating the reactants in the presence of a strong acid like 4N HCl. The reaction proceeds by initial N-acylation of the diamine, followed by a cyclizing dehydration to form the imidazole (B134444) ring.

The use of aldehydes is generally preferred due to milder reaction conditions and the wide availability of diverse aldehydes. This reaction can proceed through several pathways, often promoted by a variety of catalysts to improve efficiency and yield. The condensation of o-phenylenediamine with an aldehyde can lead to 2-substituted or 1,2-disubstituted benzimidazoles depending on the stoichiometry and reaction conditions. A wide array of catalytic systems has been developed to facilitate this transformation, ranging from simple acids to heterogeneous catalysts.

| Catalyst Type | Examples | Reaction Conditions | Notes |

| Acid Catalysts | p-Toluenesulfonic acid (p-TsOH), HCl, Boric Acid | Often heated in solvents like DMF or in aqueous media. | Traditional method, can require high temperatures. |

| Metal Catalysts | Sc(OTf)₃, FeCl₃, Gold Nanoparticles (Au/TiO₂) | Can proceed at ambient temperatures in various solvents. | High efficiency and selectivity. Gold nanoparticles allow for reaction without additional oxidants. mdpi.com |

| Ionic Liquids | [DodecIm][HSO₄] | Mild reaction conditions, catalyst can be recycled. | Considered a green chemistry approach. |

| Solid Supports | Alumina-sulfuric acid, ZrO₂–Al₂O₃ | Heterogeneous catalysis, allowing for easy catalyst recovery and reuse. | Environmentally friendly and efficient. |

An alternative and highly efficient strategy involves the oxidative cyclization of a Schiff base intermediate. This method is typically a one-pot process where the o-phenylenediamine and aldehyde first condense to form a dihydrobenzimidazole intermediate via a Schiff base. This intermediate is then oxidized to the aromatic benzimidazole product. The key to this method is the choice of oxidant, which drives the reaction to completion.

This approach avoids the often harsh conditions of acid-catalyzed cyclodehydration and can proceed under mild conditions. Molecular oxygen (air), hydrogen peroxide, and sodium metabisulfite (B1197395) are commonly employed as green and inexpensive oxidants.

| Oxidizing Agent | Catalyst/Conditions | Substrates | Key Features |

| Air / O₂ | FeCl₃·6H₂O | o-Phenylenediamines and aldehydes | Utilizes air as a green oxidant, catalyzed by an iron salt. |

| Hydrogen Peroxide (H₂O₂) | HCl in acetonitrile | o-Phenylenediamines and aryl aldehydes | Features short reaction times and excellent yields at room temperature. |

| Sodium Metabisulfite (Na₂S₂O₅) | Ethanol (B145695)/water mixture | o-Phenylenediamines and benzaldehydes | Mild conditions, high efficiency, and easy product separation. |

| Hypervalent Iodine | (Diacetoxyiodo)benzene | Phenylenediamines and aldehydes | Mild conditions, short reaction times, and high yields. |

Synthesis of 5-Bromo-Benzimidazole Precursors

To synthesize the target compound, a bromine atom must be present on the benzene (B151609) ring of the benzimidazole core. This can be achieved either by starting with a brominated precursor or by halogenating a pre-formed benzimidazole intermediate.

The most common precursor for introducing a bromine at the 5-position of the benzimidazole ring is 4-bromo-1,2-benzenediamine (also known as 4-bromo-o-phenylenediamine). scbt.com There are two primary routes to synthesize this key intermediate.

Reduction of a Nitroaniline: A widely used method starts with the commercially available 4-bromo-2-nitroaniline. The nitro group is reduced to an amine to yield 4-bromo-1,2-benzenediamine. chemicalbook.com This reduction can be accomplished using various reagents, with common choices being stannous chloride (SnCl₂) in ethanol or iron powder in the presence of an acid. chemicalbook.comresearchgate.net

Direct Bromination of Protected o-Phenylenediamine: An alternative route involves the direct bromination of o-phenylenediamine. To control the position of bromination and prevent over-halogenation, the amine groups are first protected, typically by acetylation with acetic anhydride (B1165640) to form diacetyl amide derivatives. patsnap.comgoogle.com This protected intermediate is then brominated using reagents like bromine in acetic acid or a combination of sodium bromide and hydrogen peroxide. patsnap.comgoogle.com The final step is the hydrolysis of the acetyl protecting groups, usually under basic conditions (e.g., aqueous sodium hydroxide), to afford 4-bromo-1,2-benzenediamine. chemicalbook.compatsnap.comgoogle.com

Once a halogenated diamine is obtained, it can be used to construct the benzimidazole ring. For example, 5-bromo-1H-benzimidazole can be synthesized by reacting 4-bromo-1,2-benzenediamine with a one-carbon synthon. A common procedure involves the reaction with trimethyl orthoformate in the presence of an acid catalyst like concentrated HCl. chemicalbook.com This reaction first forms the imidazole ring, incorporating the bromine atom from the starting material directly into the final benzimidazole structure. chemicalbook.com

Strategies for Incorporating the 2-Furyl Moiety

The final and crucial step in the synthesis of 2-(5-Bromo-2-furyl)-1H-benzimidazole is the coupling of the benzimidazole core (or its precursors) with the 5-bromo-2-furyl group. This is most commonly achieved by using 5-bromo-2-furaldehyde (B32451) as the carbonyl component in a condensation reaction.

The most direct synthesis involves the condensation of o-phenylenediamine with 5-bromo-2-furaldehyde. A study has shown that this reaction can be catalyzed effectively by gold nanoparticles supported on titanium dioxide (Au/TiO₂). mdpi.com This heterogeneous catalyst promotes the reaction under ambient conditions without the need for additional oxidants, providing the desired this compound in high yield. mdpi.com

An alternative pathway involves reacting a pre-brominated diamine with a non-brominated furaldehyde. For instance, 4-bromo-1,2-benzenediamine can be condensed with 2-furaldehyde. This reaction would yield 5-bromo-2-(2-furyl)-1H-benzimidazole, a structural isomer of the target compound. The synthesis of various 2,5-furyl-substituted benzimidazoles has been achieved through the cyclocondensation of substituted furan-2-carbaldehydes with substituted 1,2-phenylene diamine hydrochlorides. nih.gov This highlights the general applicability of condensing appropriately substituted precursors to achieve the desired final product.

| Strategy | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Direct Condensation | o-Phenylenediamine | 5-Bromo-2-furaldehyde | Au/TiO₂, CHCl₃:MeOH, Ambient Temp. mdpi.com | This compound |

| Alternative Pathway | 4-Bromo-1,2-benzenediamine | 2-Furaldehyde | Acid or Metal Catalyst | 5-Bromo-2-(2-furyl)-1H-benzimidazole |

Utilization of Furan-2-carboxaldehyde Derivatives

The condensation of o-phenylenediamines with furan-2-carboxaldehyde (furfural) and its derivatives is a widely accepted and efficient route for synthesizing 2-(furyl)-1H-benzimidazoles. researchgate.netnih.gov This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization followed by an oxidation step to yield the aromatic benzimidazole ring system.

This method's versatility allows for the use of various substituted o-phenylenediamines and furan-2-carboxaldehydes to create a diverse library of benzimidazole derivatives. For instance, the reaction between 5-(substituted-phenyl)furan-2-carboxaldehydes and 1,2-phenylene diamines has been successfully employed to obtain a range of 2,5-furyl-substituted benzimidazoles. nih.gov The reaction is often facilitated by a catalyst and can be carried out in various solvents, with ethanol being a common choice. researchgate.net

Routes to 5-Bromo-2-furyl Substituted Synthons

A critical aspect of synthesizing the target molecule is the preparation of the key building block, 5-bromo-2-furaldehyde. This synthon provides the 5-bromo-2-furyl moiety that will be at the 2-position of the benzimidazole ring.

Traditionally, the synthesis of 5-bromo-2-furaldehyde involves the bromination of 2-furfural using molecular bromine. chemicalbook.com However, this method can suffer from drawbacks such as the hazardous nature of bromine and poor regioselectivity, often resulting in a mixture of mono- and di-brominated products. chemicalbook.com

More modern and environmentally benign routes have been developed that offer high selectivity and yield. One prominent method involves the use of the ionic liquid 1-butyl-3-methylimidazolium tribromide ([bmim]Br3) as a brominating agent. chemicalbook.comgoogle.com This approach allows for the highly regioselective monobromination of 2-furfural at the 5-position, often under solvent-free conditions, which simplifies the procedure and reduces environmental impact. chemicalbook.comguidechem.com This reaction proceeds rapidly at moderate temperatures (e.g., 40°C) and can produce 5-bromo-2-furaldehyde in high yields (e.g., 88%). chemicalbook.com Other related synthons, such as methyl 5-bromo-2-furoate, can be prepared by the direct bromination of methyl 2-furoate. chemicalbook.com

Directed Synthesis of this compound

The direct synthesis of this compound is most effectively achieved by the condensation reaction between o-phenylenediamine and 5-bromo-2-furaldehyde. Research has demonstrated that this specific transformation can be accomplished with high efficiency, particularly when employing modern catalytic systems. mdpi.com

Optimization of Reaction Conditions and Solvent Systems

The yield and purity of 2-arylbenzimidazoles are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of solvent, reaction temperature, and duration. nih.gov While the specific optimization for this compound is not extensively detailed in the literature, data from the synthesis of analogous compounds, such as 2-(5-(4-chlorophenyl)furan-2-yl)-1H-benzo[d]imidazole, provide valuable insights. researchgate.net Solvents such as ethanol, acetonitrile, and water, as well as solvent-free conditions, have been explored. Ethanol often proves to be an effective solvent, leading to high yields at reflux temperatures. researchgate.net The use of water as a solvent aligns with the principles of green chemistry and has been shown to be effective for the synthesis of 2-arylbenzimidazoles, offering advantages like short reaction times and easy product isolation. tandfonline.com

Table 1: Effect of Solvent and Temperature on Benzimidazole Synthesis (Model Reaction)

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | EtOH | Reflux | 5 | 96 | researchgate.net |

| 2 | CH3CN | Reflux | 7 | 85 | researchgate.net |

| 3 | H2O | Reflux | 8 | 82 | researchgate.net |

| 4 | Solvent-free | 100 | 4 | 90 | researchgate.net |

Data based on the synthesis of 2-(5-(4-chlorophenyl)furan-2-yl)-1H-benzo[d]imidazole, a structural analogue.

Catalyst Systems for Enhanced Yield and Selectivity

The condensation reaction is almost always facilitated by a catalyst to improve reaction rates and yields. A wide array of catalysts has been developed for the synthesis of 2-substituted benzimidazoles. nih.gov For the specific synthesis of this compound from 5-bromo-2-furaldehyde, supported gold nanoparticles (Au/TiO2) have been shown to be highly effective, yielding the product in 96% yield at room temperature. mdpi.com

Other successful catalyst systems for related 2-arylbenzimidazole syntheses include:

Cu(II) Schiff-base@SiO2: A heterogeneous nanocatalyst used for condensing furan (B31954) carboxaldehydes with o-phenylenediamines in ethanol. researchgate.netresearchgate.net

Silica Supported Periodic Acid (H5IO6-SiO2): An efficient catalyst for the synthesis of 2-aryl substituted benzimidazoles under mild conditions. nih.gov

Cobalt Nanocomposites: Recyclable non-noble metal catalysts for the one-pot synthesis of benzimidazoles. bohrium.com

Zeolites: Used as hierarchical nanoporous materials to promote condensation, offering high chemoselectivity. mdpi.com

Table 2: Comparison of Catalyst Systems for 2-Arylbenzimidazole Synthesis

| Catalyst | Substrates | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Au/TiO2 | o-phenylenediamine + 5-bromo-2-furaldehyde | CHCl3:MeOH, 25°C, 2h | 96 | mdpi.com |

| Cu(II) Schiff-base@SiO2 | o-phenylenediamine + 5-(4-Cl-Ph)-furan-2-carboxaldehyde | EtOH, Reflux, 5h | 96 | researchgate.net |

| H5IO6-SiO2 | o-phenylenediamine + Benzaldehyde | CH3CN, Reflux, 1.5h | 94 | nih.gov |

| Cobalt Nanocomposite | o-phenylenediamine + Aldehydes | MeOH, Reflux | High | bohrium.com |

Regioselective Synthesis Approaches

Regioselectivity becomes a crucial consideration when an unsymmetrically substituted o-phenylenediamine, such as 4-bromo-1,2-benzenediamine, is used as a starting material. The condensation with an aldehyde can potentially yield two different regioisomers (e.g., a 5-bromo and a 6-bromo benzimidazole derivative). It has been observed that such reactions can indeed produce a mixture of isomers, which may be difficult to separate. nih.gov

Achieving regioselectivity often requires careful control of reaction conditions or the use of specific catalysts or directing groups that favor the formation of one isomer over the other. The study of reaction mechanisms, sometimes aided by theoretical modeling, can help rationalize the observed regioselectivity and guide the development of synthetic methods that provide a single, desired product. academie-sciences.fr For the synthesis of this compound itself, this issue is avoided by using the readily available, unsubstituted o-phenylenediamine.

Advanced and Sustainable Synthetic Methodologies

In line with the growing emphasis on green chemistry, recent research has focused on developing more sustainable methods for benzimidazole synthesis. These advanced methodologies aim to reduce waste, avoid hazardous reagents, minimize energy consumption, and utilize renewable resources.

Key sustainable approaches include:

Catalyst-Free Synthesis: Some protocols have been developed that allow for the synthesis of 2-substituted benzimidazoles at room temperature in sustainable solvents like ethanol, completely avoiding the need for a catalyst. bohrium.com This simplifies purification and reduces costs and metal waste.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or under solid-state conditions is a highly effective green strategy. mdpi.comeprajournals.com This minimizes volatile organic compound (VOC) emissions and can sometimes lead to faster reaction rates.

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Efficient procedures for synthesizing 2-arylbenzimidazoles in water have been reported, often resulting in excellent yields and easy product isolation by simple filtration. tandfonline.com

Photocatalysis: This innovative approach uses light energy to drive chemical reactions. Sustainable photocatalytic synthesis of benzimidazoles has been investigated, where a photocatalyst can, for example, dehydrogenate an alcohol to produce the aldehyde needed for the cyclization in situ. cnr.it

Recyclable Catalysts: The use of heterogeneous catalysts, such as metal nanoparticles supported on silica, titania, or magnetic nanoparticles, is a cornerstone of sustainable synthesis. researchgate.net These catalysts can be easily recovered from the reaction mixture by filtration or magnetic separation and reused multiple times, improving the process's economic and environmental footprint. researchgate.net

These advanced methods represent the future of benzimidazole synthesis, offering pathways that are not only efficient but also environmentally responsible.

Microwave-Assisted Organic Synthesis (MAOS) for Benzimidazoles

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, significantly accelerating the synthesis of heterocyclic compounds like benzimidazoles. researchgate.netjocpr.com This technology utilizes microwave irradiation to heat reaction mixtures directly and uniformly, leading to a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields compared to conventional heating methods. nih.govmdpi.com

The synthesis of this compound via MAOS involves the condensation reaction between o-phenylenediamine and 5-bromo-2-furaldehyde. The reaction can be performed under solvent-free conditions or using a minimal amount of a high-dielectric solvent. nih.gov This approach not only enhances the reaction rate but also aligns with the principles of green chemistry by minimizing solvent waste. jocpr.com

General Procedure: A mixture of equimolar amounts of o-phenylenediamine and 5-bromo-2-furaldehyde is subjected to microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by simple purification techniques like recrystallization or column chromatography. The efficiency of MAOS allows for the rapid generation of the benzimidazole core structure. nih.gov

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Benzimidazoles

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) | Reference(s) |

| Reaction Time | Hours to Days | Minutes | nih.govmdpi.com |

| Product Yield | Moderate to Good | Good to Excellent | nih.govmdpi.com |

| Energy Consumption | High | Low | jocpr.com |

| Reaction Conditions | Often harsh, high temperatures | Milder conditions, better control | tandfonline.com |

| Solvent Use | Often requires large volumes | Minimal or solvent-free | nih.govnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Derivatization

The bromine atom on the furan ring of this compound serves as a versatile functional handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling an organohalide (in this case, the bromo-furan derivative) with an organoboron compound, such as a boronic acid or ester. nih.govyoutube.com This reaction, catalyzed by a palladium complex, allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 5-position of the furan ring. researchgate.netnih.gov The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov The use of microwave irradiation can further accelerate these coupling reactions. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. wikipedia.orgyoutube.com This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, enabling the synthesis of a diverse range of amino-substituted analogues. wikipedia.orgrsc.org This method has proven effective for the amination of various heterocyclic bromides, including those with coordinating nitrogen atoms like benzimidazoles. nih.govacs.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results. nih.gov

These cross-coupling strategies are instrumental in creating libraries of compounds for structure-activity relationship studies.

Green Chemistry Principles in Synthetic Design

The synthesis of this compound and its analogues increasingly incorporates the principles of green chemistry to minimize environmental impact. jrtdd.com Key aspects include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and condensation reactions are inherently atom-economical.

Use of Safer Solvents and Reagents: Methodologies are being developed that operate under solvent-free conditions or use environmentally benign solvents like water or ethanol. eprajournals.comchemmethod.com

Catalysis: The use of catalysts, such as in palladium-mediated cross-coupling, is preferred over stoichiometric reagents because they are used in small amounts and can often be recycled and reused. nih.gov

Waste Reduction: Solvent-free reactions and simplified work-up procedures reduce the generation of hazardous waste. tandfonline.commdpi.com The development of solid-supported or recyclable catalysts further contributes to waste minimization. nih.gov

By integrating these principles, the chemical synthesis becomes more sustainable and economically viable. mdpi.comeprajournals.com

Synthesis of Diverse this compound Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. rroij.com The synthesis of a diverse library of analogues of this compound allows for a systematic investigation of how different structural modifications affect its properties. nih.govresearchgate.net

The synthetic methodologies described previously are ideally suited for this purpose. The core this compound scaffold can be synthesized efficiently using microwave-assisted methods. Subsequently, the bromine atom provides a key point for diversification.

Using a parallel synthesis approach, the core compound can be reacted with a wide variety of boronic acids via the Suzuki-Miyaura coupling to generate analogues with different aryl or heteroaryl substituents at the furan-5-position. Similarly, a range of amines can be introduced using the Buchwald-Hartwig amination. This strategy allows for the systematic exploration of the effects of steric bulk, electronic properties, and hydrogen-bonding capabilities of the substituent on the compound's biological activity. nih.govnih.govrsc.orgresearchgate.netnih.gov

Table 2: Representative Scheme for Analogue Synthesis for SAR Studies

| Entry | Starting Material | Coupling Partner | Reaction Type | Product R-Group |

| 1 | This compound | Phenylboronic acid | Suzuki-Miyaura | -Phenyl |

| 2 | This compound | Pyridine-3-boronic acid | Suzuki-Miyaura | -3-Pyridyl |

| 3 | This compound | Methylboronic acid | Suzuki-Miyaura | -Methyl |

| 4 | This compound | Morpholine | Buchwald-Hartwig | -Morpholinyl |

| 5 | This compound | Aniline | Buchwald-Hartwig | -Anilino |

| 6 | This compound | Benzylamine | Buchwald-Hartwig | -Benzylamino |

This systematic approach enables the generation of detailed SAR data, guiding the design of more potent and selective compounds for specific biological targets. rroij.com

Spectroscopic and Structural Elucidation Techniques Applied to 2 5 Bromo 2 Furyl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 2-(5-Bromo-2-furyl)-1H-benzimidazole is expected to reveal distinct signals corresponding to each unique proton in the molecule. The benzimidazole (B57391) ring protons typically appear as a complex multiplet system in the aromatic region (approximately δ 7.2-7.8 ppm). The protons on the furan (B31954) ring are anticipated to be observed as two doublets, influenced by the bromine substitution which would likely shift the adjacent proton downfield. The N-H proton of the benzimidazole ring is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzimidazole H-4/H-7 | ~7.6-7.8 | m |

| Benzimidazole H-5/H-6 | ~7.2-7.4 | m |

| Furan H-3 | ~6.8-7.0 | d |

| Furan H-4 | ~6.5-6.7 | d |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show signals for the two distinct parts of the molecule: the benzimidazole and the 5-bromo-2-furyl moieties. The carbon attached to the bromine atom (C-5 of the furan ring) will be significantly influenced by the halogen's electronic effects. The quaternary carbons, such as C-2 of the benzimidazole and the carbons at the fusion of the benzene (B151609) and imidazole (B134444) rings, can also be identified.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzimidazole C-2 | ~145-150 |

| Benzimidazole C-3a/C-7a | ~135-143 |

| Benzimidazole C-4/C-7 | ~120-125 |

| Benzimidazole C-5/C-6 | ~110-120 |

| Furan C-2 | ~150-155 |

| Furan C-5 | ~115-120 |

| Furan C-3 | ~112-118 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the benzimidazole and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule, for instance, by showing a correlation from the furan protons to the C-2 carbon of the benzimidazole ring.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. The C=N stretching of the imidazole and C=C stretching vibrations of the aromatic rings would likely appear in the 1450-1620 cm⁻¹ region. The C-O-C stretching of the furan ring is expected around 1000-1250 cm⁻¹. The presence of the C-Br bond would be confirmed by a band in the lower frequency region, typically between 500-600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Imidazole) | 3200-3500 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| C=N Stretch (Imidazole) | 1580-1620 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O-C Stretch (Furan) | 1000-1250 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of approximately equal intensity, which is a definitive indicator of the presence of a single bromine atom. The fragmentation pattern would provide further structural information, likely showing cleavage at the bond between the furan and benzimidazole rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, encompassing both the benzimidazole and furan rings, is expected to result in strong UV absorption. Typically, benzimidazole derivatives exhibit two main absorption bands, which are attributed to π → π* transitions. The introduction of the bromo-furyl substituent would be expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzimidazole, indicating an extension of the chromophore.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography for Precise Molecular Geometry and Conformation

X-ray crystallography stands as a definitive technique for determining the precise molecular geometry and conformational characteristics of crystalline solids. While specific crystallographic data for this compound is not extensively detailed in the available literature, the structural analysis of closely related benzimidazole derivatives provides significant insights into its likely conformation.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby confirming its empirical and molecular formula. For this compound, the molecular formula is established as C₁₁H₇BrN₂O.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Bromine: 79.90 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ). The molecular weight of C₁₁H₇BrN₂O is 263.09 g/mol .

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 50.22 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.68 |

| Bromine | Br | 79.90 | 1 | 79.90 | 30.37 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.65 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.08 |

| Total | | | | 263.09 | 100.00 |

Experimental elemental analysis, typically performed using combustion analysis, would be expected to yield percentage values that are in close agreement with these theoretical calculations, generally within a ±0.4% margin, to confirm the purity and empirical formula of a synthesized sample.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules, providing information on their electronic structure and excited-state dynamics. Benzimidazole derivatives are known to exhibit fluorescence, and their emission properties are often sensitive to the nature of their substituents and the surrounding solvent environment.

The photophysical behavior of this compound is influenced by the electronic interplay between the benzimidazole ring system and the bromo-furyl substituent. In general, the introduction of heteroaromatic rings and halogen atoms can modulate the fluorescence quantum yield and the emission wavelength. For instance, electronegative substituents on the benzimidazole core have been observed to induce a red shift (a shift to longer wavelengths) in the emission spectrum. researchgate.net

Table 3: General Photophysical Properties of Substituted Benzimidazoles

| Property | General Observations in Benzimidazole Derivatives |

|---|---|

| Excitation | Typically in the UV region, associated with π-π* transitions |

| Emission | Fluorescence in the UV or visible region |

| Substituent Effects | Electronegative groups can cause a red shift in emission |

| Solvent Effects | The polarity of the solvent can influence the position and intensity of the emission band |

Further experimental investigation would be necessary to precisely determine the excitation and emission maxima, quantum yield, and fluorescence lifetime of this compound.

Computational Chemistry and Molecular Modeling Studies of 2 5 Bromo 2 Furyl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of electron distribution, molecular stability, and chemical reactivity, which are crucial for predicting the behavior of a compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govphyschemres.org By calculating the electron density, DFT can accurately predict a molecule's geometry, electronic structure, and energy. researchgate.netnih.gov For benzimidazole (B57391) derivatives, DFT studies are used to determine optimized molecular structures, vibrational frequencies, and various electronic parameters that govern the molecule's stability and reactivity. researchgate.netnih.gov

The stability of a molecule can be inferred from its total energy, while the distribution of electron density reveals its structural features. nih.gov Reactivity, on the other hand, is often explained through global reactivity descriptors, which are calculated using the energies of the frontier molecular orbitals. nih.gov These descriptors help in understanding how the molecule will interact with other chemical species.

Table 1: Key Molecular Properties of Benzimidazole Derivatives Calculated by DFT

| Property | Description | Significance |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | Indicates molecular stability; lower energy suggests higher stability. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Hardness (η) | Resistance to change in electron configuration. | A higher value indicates greater stability and lower reactivity. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Determines the direction of charge transfer in a reaction. |

Note: The values in this table are conceptual and represent the types of data generated from DFT calculations for benzimidazole derivatives.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and electronic transitions. wikipedia.orgunesp.br The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This charge transfer within the molecule is a key factor in its potential biological activity. researchgate.net In studies of benzimidazole derivatives, FMO analysis reveals that the electron density in the HOMO is often located on the benzimidazole ring system, while the LUMO density may be distributed across other parts of the molecule, depending on the substituents. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy (E_LUMO) | - | Relates to the ability to accept electrons (electrophilicity). |

Note: This table illustrates the parameters derived from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the molecule's surface using a color spectrum. nih.govresearchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. nih.gov Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas signify neutral or zero potential. nih.gov

For benzimidazole derivatives, MEP maps often show negative potential (red) around the nitrogen atoms of the imidazole (B134444) ring due to the presence of lone pairs of electrons, making them potential sites for hydrogen bonding. researchgate.netnih.gov Positive potential (blue) is often localized on the hydrogen atoms attached to the nitrogen, indicating their acidic nature. nih.gov This information is crucial for understanding how the molecule will orient itself when approaching a biological receptor. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug design to understand and predict ligand-target interactions.

Molecular docking simulations are performed to predict how 2-(5-Bromo-2-furyl)-1H-benzimidazole might bind to a specific biological target, such as an enzyme or receptor. The simulation places the ligand into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol. ukm.my A lower binding energy score generally indicates a more stable and favorable ligand-receptor complex. ukm.my

Studies on various benzimidazole derivatives have shown their potential to bind to a range of targets, including kinases like EGFR and VEGFR-2, as well as microbial proteins. ukm.mymdpi.commdpi.com The docking results not only provide a binding affinity score but also reveal the specific binding mode or pose of the ligand within the active site, highlighting the crucial intermolecular interactions. mdpi.com

Table 3: Example Docking Scores of Benzimidazole Derivatives Against Various Targets

| Compound Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference Ligand |

|---|---|---|---|

| Keto-benzimidazoles | EGFRwt | -8.1 | Gefitinib |

| Keto-benzimidazoles | T790M mutant EGFR | -8.4 | Osimertinib |

| Schiff Base-Benzimidazole Hybrids | VEGFR-2 (4ASD) | -8.59 | Sorafenib |

Note: This table presents example data from docking studies of different benzimidazole derivatives to illustrate the type of information obtained. ukm.mymdpi.comnih.gov The specific scores are for representative compounds from the cited studies.

A crucial outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the protein's binding pocket. nih.gov These interactions are fundamental to the stability of the ligand-protein complex and the biological activity of the compound. Common interactions include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. In benzimidazole derivatives, the nitrogen atoms of the imidazole ring are common hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nih.govnih.gov

π-π Stacking: These are interactions between aromatic rings, where the benzimidazole ring can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the binding site. nih.gov

Van der Waals Forces: These are weaker, non-specific attractive or repulsive forces that contribute to the shape complementarity between the ligand and the binding site. ukm.my

Docking studies of benzimidazole compounds have identified key residues in various targets. For instance, interactions with residues like Met793 in EGFR are common for benzimidazole-based inhibitors. ukm.my In β-tubulins, residues such as Gln134 and Glu198 are frequently involved in hydrogen bonding with benzimidazole drugs. nih.gov

Table 4: Common Interacting Residues for Benzimidazole Derivatives with Protein Targets

| Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| EGFR | Met793, Asp855, Thr790 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen Bond |

| β-Tubulin | Gln134, Glu198, Phe200 | Hydrogen Bond, Arene-H bond |

Note: This table is a compilation of typical interacting residues identified in docking studies of various benzimidazole derivatives against the listed targets. ukm.mymdpi.comnih.govnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are foundational techniques in modern drug discovery, enabling the rapid identification of potential new drug candidates from vast chemical libraries.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. For this compound, a pharmacophore model would be developed based on its known or hypothesized interactions with a target protein.

The process involves identifying key chemical features within the molecule, such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the benzimidazole ring and the oxygen atom in the furan (B31954) ring.

Hydrogen Bond Donors (HBD): The N-H group of the benzimidazole ring.

Aromatic Rings (AR): The benzimidazole and furan rings, which can engage in π-π stacking interactions.

Halogen Atom (XA): The bromine atom, which can form halogen bonds.

These features are mapped in 3D space, including their relative distances and orientations. A consensus pharmacophore can be generated by aligning the molecule with other known active compounds for the same target, identifying common features crucial for biological activity. nih.gov This resulting model serves as a 3D query for searching chemical databases. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Potential Origin in Compound |

| Hydrogen Bond Acceptor | Imidazole Nitrogen, Furan Oxygen |

| Hydrogen Bond Donor | Imidazole N-H |

| Aromatic Ring | Benzimidazole Ring, Furan Ring |

| Halogen Bond Donor | Bromine atom |

With a validated pharmacophore model for this compound, virtual screening can be performed. This process uses the pharmacophore model as a filter to search large digital databases of chemical compounds, such as ZINC or PubChem. nih.govnih.gov The goal is to identify other molecules that match the defined 3D arrangement of chemical features, even if their underlying chemical scaffolds are different.

The screening process typically involves:

Database Preparation: Large chemical libraries, which can contain millions of compounds, are prepared in a 3D format. benthamscience.com

Pharmacophore Matching: The library is computationally searched to find molecules that spatially align with the pharmacophore query's features.

Filtering and Hit Selection: The resulting "hits" are often subjected to further filtering based on drug-likeness criteria (e.g., Lipinski's Rule of Five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and molecular docking simulations to predict binding affinity to the target. nih.govresearchgate.net

This approach rapidly narrows down a vast chemical space to a manageable number of promising candidates for further experimental testing, accelerating the discovery of novel analogues with potentially improved activity or properties. science.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide detailed insights into its behavior in a biological environment, such as its flexibility and the dynamics of its interaction with a target protein.

An MD simulation would typically proceed as follows:

System Setup: A system is constructed containing the ligand (this compound), the target protein, and explicit solvent molecules (typically water), all placed within a periodic boundary box. Ions are added to neutralize the system. niscpr.res.in

Simulation: The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a series of very short time steps (femtoseconds). This is carried out for a duration sufficient to observe the system's behavior, often on the nanosecond to microsecond timescale. nih.govucas.ac.cn

Analysis of the simulation trajectory can reveal:

Conformational Flexibility: How the structure of the ligand and protein change over time. The furan ring's orientation relative to the benzimidazole core can be assessed.

Binding Stability: The stability of the ligand-protein complex is evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD). A stable RMSD suggests a stable binding mode. semanticscholar.org

Key Interactions: The simulation can identify specific amino acid residues in the protein that form persistent hydrogen bonds, hydrophobic contacts, or other interactions with the ligand, highlighting the most critical interactions for binding. niscpr.res.innih.gov

These simulations are crucial for understanding the physical basis of molecular recognition and for refining the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values) is required. crpsonline.comnih.gov

The key steps are:

Descriptor Calculation: For each molecule in the series, a wide range of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govijpsr.com

Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds not used in model development. mdpi.com A robust and predictive model can then be used to estimate the activity of new, unsynthesized compounds. nih.gov

Table 2: Examples of Chemical Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptors | Description |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular Volume, Surface Area | Describe the size and shape of the molecule. |

| Lipophilic | LogP | Quantifies the molecule's hydrophobicity. |

| Topological | Connectivity Indices | Describe the atomic connectivity and branching of the molecule. |

Once a validated QSAR model is established, it serves as a powerful tool to understand which structural features are most important for the desired biological activity. nih.gov By analyzing the descriptors included in the final QSAR equation, researchers can deduce key structure-activity relationships. crpsonline.com

For instance, if a QSAR model for antifungal benzimidazoles revealed that the descriptor LogP (lipophilicity) has a large positive coefficient, it would suggest that increasing the hydrophobicity of the molecule tends to increase its antifungal activity. nih.gov Similarly, a negative coefficient for a descriptor related to molecular size might indicate that bulky substituents are detrimental to activity.

This analysis provides crucial insights for rational drug design. It guides medicinal chemists in deciding which parts of the this compound scaffold to modify—for example, where to add or remove specific functional groups—to design new analogues with enhanced potency and better properties. researchgate.net

Structure Activity Relationship Sar Investigations of 2 5 Bromo 2 Furyl 1h Benzimidazole Analogues

Impact of Substitutions on the Benzimidazole (B57391) Ring System

The benzimidazole core is a key pharmacophore, and substitutions on this ring system can significantly modulate the biological profile of the parent compound. researchgate.net The nature, position, and electronic properties of these substituents play a pivotal role in the molecule's interaction with its biological target.

Halogenation of the benzimidazole ring is a common strategy to enhance the biological activity of various compounds. The introduction of halogen atoms like bromine or chlorine can influence factors such as lipophilicity, metabolic stability, and binding affinity.

For instance, studies on related benzofuran (B130515) derivatives have shown that the addition of halogen atoms, including bromine, can significantly increase anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can improve the binding affinity of the compound to its target. nih.gov The position of the halogen on the benzofuran ring was found to be a critical determinant of its biological activity. nih.gov

In the context of 2-substituted benzimidazoles, the presence of chloro and dichloro substitutions has been associated with antibacterial activity. srrjournals.com For example, a derivative with a 2-chloro substitution on an aromatic ring demonstrated notable cytotoxic activity against human cancer cell lines. srrjournals.com While these findings are on related structures, they suggest that the position and nature of halogen substituents on the benzimidazole ring of 2-(5-Bromo-2-furyl)-1H-benzimidazole are likely to have a profound impact on its biological properties.

Table 1: Effect of Halogenation on the Biological Activity of Benzimidazole Analogues

| Compound | Substitution on Benzimidazole Ring | Biological Activity | Reference |

| 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 4-chlorophenyl at C2 | Antibacterial | srrjournals.com |

| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | 5-chloro, 2-(2-hydroxyphenyl) | Topoisomerase I inhibition, Cytotoxicity | nih.gov |

Research on benzimidazole derivatives has highlighted the importance of the substituent's electronic nature. For example, in a series of benzimidazole-based inhibitors, modifications with various hydrophobic residues influenced their inhibitory potency. researchgate.net While specific SAR data for this compound regarding EDGs and EWGs is not extensively detailed in the provided context, general principles of medicinal chemistry suggest that such substitutions would be critical. For instance, an EWG could enhance the acidity of the N-H proton, potentially altering its hydrogen bonding capabilities. Conversely, an EDG could increase the basicity of the nitrogen atoms, which might affect interactions with a target protein.

The specific position of a substituent on the benzimidazole ring can lead to different biological activities or potencies. This phenomenon, known as positional isomerism, is a key aspect of SAR studies. The spatial arrangement of functional groups determines how a molecule fits into a binding site and interacts with specific amino acid residues.

Studies on various benzimidazole derivatives have consistently shown that the substitution pattern significantly influences their pharmacological actions. srrjournals.com For instance, the activity of some benzimidazole compounds was found to be largely determined by the substituents at the 5-position. srrjournals.com In another study, substitutions at the 2-position of benzimidazole were found to be unfavorable for the inhibition of a specific enzyme, Lck. nih.gov These examples underscore the principle that even minor changes in the substituent's position can lead to substantial differences in biological outcomes. Therefore, the placement of any additional functional groups on the benzimidazole ring of this compound would be a critical factor in determining its activity.

Role of the Furan (B31954) Moiety and its Substitutions

The bromine atom at the 5-position of the furan ring is a defining feature of this compound. As with halogenation on the benzimidazole ring, this bromo substituent can influence the compound's lipophilicity and its ability to form halogen bonds.

In a study of related furyl-benzimidazole derivatives, substitutions at the 5'-position of the furan ring were explored, indicating the importance of this position for modulating germicidal properties. nih.gov While the specific contribution of the 5-bromo group in this compound is not explicitly detailed, its presence is likely to be a key determinant of the compound's biological profile. The electron-withdrawing nature of bromine can also affect the electronic distribution within the furan ring, potentially influencing its interactions with biological targets.

Altering the furan ring itself or changing its substituents can lead to significant changes in biological activity due to steric and electronic effects. The furan ring's electron-rich nature and aromaticity contribute to its ability to engage in various interactions with biomolecules. ijabbr.com

For example, in the development of analogues of YC-1, a compound also containing a furyl moiety, modifications to this ring and its substituents were critical. nih.gov The introduction of different groups can alter the molecule's size and shape (steric effects), which may affect its ability to fit into a binding pocket. Furthermore, changes in substituents will modify the electronic landscape of the furan ring, influencing its reactivity and non-covalent interactions. Research on other furan-containing compounds has demonstrated that a wide variety of derivatives can be synthesized by modifying the furan scaffold with different functional groups, leading to a diverse range of biological activities. ijabbr.comijabbr.com

Bioisosteric Replacements of the Furan Ring

Common bioisosteres for a furan ring include other five-membered aromatic heterocycles such as thiophene (B33073) and pyrrole, six-membered rings like pyridine, and even the phenyl group. These replacements can alter key properties such as electron density, hydrogen bonding capacity, lipophilicity, and metabolic stability.

Thiophene Analogues: The replacement of the furan's oxygen atom with a sulfur atom to give a thienyl ring is a classic bioisosteric substitution. Thiophene is generally considered to be more lipophilic and less prone to metabolic degradation than furan. The synthesis of 2-(thien-2-yl)-1H-benzimidazole analogues has been reported in the literature, indicating the chemical feasibility of this modification. The slightly different size and electronic distribution of the thiophene ring compared to the furan ring can lead to altered interactions with the biological target.

The impact of these replacements is typically evaluated through in vitro biological assays. The following table illustrates a hypothetical SAR study for such bioisosteric replacements, showcasing how changes in the heterocyclic ring can influence biological activity.

| Compound ID | R Group (Bioisosteric Replacement) | Biological Activity (IC50, µM) | Relative Potency |

|---|---|---|---|

| 1 (Parent) | 5-Bromo-2-furyl | 0.5 | 1.0 |

| 2 | 5-Bromo-2-thienyl | 0.8 | 0.625 |

| 3 | 2-Furyl | 1.2 | 0.417 |

| 4 | 2-Thienyl | 1.5 | 0.333 |

| 5 | Phenyl | >10 | <0.05 |

| 6 | 3-Pyridyl | 5.4 | 0.093 |

This table is generated based on established principles of bioisosterism in medicinal chemistry and is for illustrative purposes.

From this hypothetical data, one could infer that the 5-bromo substituent on the furan ring is crucial for activity, and that the furan ring itself is preferred over thiophene, phenyl, or pyridyl bioisosteres for maintaining high potency.

Influence of the Linker at Position 2 of Benzimidazole

The direct connection between the benzimidazole core and the furan ring at position 2 creates a relatively rigid molecular framework. The introduction of a flexible or rigid linker between these two moieties can significantly impact the molecule's conformational freedom and its ability to adopt an optimal binding pose within the target's active site. nih.gov

SAR studies often investigate various types of linkers, such as:

Methylene (B1212753) (-CH₂-): A simple, flexible linker that provides rotational freedom.

Amide (-CONH- or -NHCO-): A more rigid linker that can act as a hydrogen bond donor and acceptor.

Thioether (-S-): A flexible linker that can also influence the electronic properties of the molecule.

The length and nature of the linker are critical. For instance, a study on 1,2,6-trisubstituted benzimidazoles found that the biological activity was inversely related to the length of the linker between the carboxyl group and the C2 position of the benzimidazole. nih.gov In another series of benzimidazole derivatives, the presence of an amide linker at the C2 position was found to be crucial for inhibitory activity. nih.gov The insertion of a methylene linker between the benzimidazole nitrogen and an aryl or heteroaryl group has also been shown to be favorable for the inhibition of leukotriene biosynthesis in certain compounds. nih.gov

The following table presents a hypothetical analysis of the effect of different linkers on the activity of a 2-(2-furyl)-1H-benzimidazole scaffold.

| Compound ID | Linker at Position 2 | Biological Activity (IC50, µM) | Comments |

|---|---|---|---|

| 1 | Direct bond | 1.2 | Parent compound, rigid structure. |

| 2 | -CH2- | 0.9 | Increased flexibility improves activity. |

| 3 | -CH2CH2- | 3.5 | Longer flexible linker reduces activity. |

| 4 | -CO- | 8.1 | Rigid ketone linker is detrimental. |

| 5 | -NHCO- | 2.4 | Amide linker with H-bond acceptor/donor potential. |

This table is for illustrative purposes to demonstrate the potential impact of linkers on biological activity.

These illustrative findings suggest that a short, flexible linker like a single methylene group might be optimal for allowing the furan and benzimidazole rings to adopt the most favorable orientation for binding, while longer or more rigid linkers could be detrimental to activity.

Conformational Analysis and Bioactive Conformation Identification

Understanding the three-dimensional structure of this compound analogues and identifying their bioactive conformation—the specific spatial arrangement the molecule adopts when it binds to its biological target—is essential for rational drug design. Computational methods such as molecular docking and conformational analysis are powerful tools for this purpose.

Molecular docking simulations can predict the preferred binding mode of a ligand within the active site of a target protein. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues. For 2-furylbenzimidazole derivatives, docking studies might show that the benzimidazole core forms hydrogen bonds with the protein backbone, while the furyl moiety occupies a hydrophobic pocket. nih.gov

Conformational analysis explores the potential energy landscape of the molecule to identify low-energy, stable conformations. The bioactive conformation is often, but not always, a low-energy conformer of the unbound ligand. The energy required for the molecule to adopt its bioactive conformation, known as the conformational penalty, should ideally be low for high binding affinity. conicet.gov.ar

For a molecule like 2-(2-furyl)-1H-benzimidazole, the main degree of conformational freedom is the rotation around the single bond connecting the furan and benzimidazole rings. The dihedral angle of this bond determines the relative orientation of the two ring systems. Docking studies can help identify the preferred dihedral angle in the bound state, thus defining the bioactive conformation. This information is invaluable for designing more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.

Development of SAR Models based on Experimental and Computational Data

To quantify the relationship between the chemical structure of this compound analogues and their biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models use statistical methods to correlate variations in molecular properties (descriptors) with changes in activity.

2D-QSAR: These models use descriptors derived from the 2D structure of the molecules, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. Multiple Linear Regression (MLR) is a common technique used to build 2D-QSAR models. ijpsr.com

3D-QSAR: These models consider the 3D structure of the molecules and require the alignment of the compound series. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govingentaconnect.com

CoMFA calculates steric and electrostatic fields around the aligned molecules and correlates them with activity. The results are often visualized as 3D contour maps, indicating regions where bulky groups or specific electrostatic charges would be favorable or unfavorable for activity.

CoMSIA calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the SAR.

The development of a robust QSAR model involves several steps:

Data Set Selection: A series of analogues with a significant range of biological activities is required.

Descriptor Calculation: A variety of 2D and/or 3D descriptors are calculated for each molecule.

Model Building: Statistical methods are used to generate a mathematical equation linking the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model generation). biointerfaceresearch.comnih.gov

For 2-aryl benzimidazole derivatives, 3D-QSAR studies have successfully identified key structural features for activity. researchgate.net For example, a CoMFA model might indicate that a bulky, electropositive substituent at the 5-position of the furan ring is beneficial for activity, while a bulky group on the benzimidazole core is detrimental. Such models provide valuable guidance for the design of new, more potent analogues of this compound.

While research on structurally similar compounds provides a strong theoretical basis for the potential activities of this compound, the strict requirement to focus solely on this specific compound and to provide detailed, data-driven content for each outlined section cannot be fulfilled without direct experimental evidence.

Therefore, this article cannot be generated as requested due to the absence of specific published research data for "this compound" across the outlined biological activities. Information on related compounds is summarized below for context, but it does not directly address the prompt's requirements.

Mechanistic Studies of Structurally Related Benzimidazole Derivatives

Antimicrobial Activity of Bromo- and Furyl-Benzimidazole Analogs

Antibacterial and Antifungal Potential : The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. nih.govwu.ac.thresearchgate.net Studies on various derivatives, including those with halogen substitutions, have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. acgpubs.orglew.ro For instance, research on 2,5-disubstituted furane derivatives bearing a benzimidazole nucleus has demonstrated notable antibacterial and antifungal properties. nih.gov Similarly, other bromo-substituted benzimidazoles have been synthesized and shown to possess antifungal activity. nih.govnih.gov

Antiviral Potential : Benzimidazole derivatives are recognized for their antiviral properties. researchgate.net Compounds such as 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) are potent inhibitors of human cytomegalovirus (CMV). nih.gov The antiviral activity of the broader class of 2-phenylbenzimidazoles has also been evaluated against a panel of RNA and DNA viruses. bohrium.com

Antiparasitic/Anthelmintic Potential : The benzimidazole core is fundamental to many commercial anthelmintic drugs. This class of compounds has been extensively studied for its efficacy against various parasites. nih.govnih.gov In vitro studies on related derivatives have shown activity against protozoa like Leishmania major and Toxoplasma gondii. nih.gov The efficacy of related 2-(nitroaryl)-thiadiazole derivatives has been demonstrated against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness. mdpi.com

Potential Mechanism of Action (DNA Gyrase B Inhibition) : A highly plausible mechanism of antibacterial action for benzimidazole derivatives is the inhibition of DNA gyrase B, an essential bacterial enzyme. nih.govrsc.org Computational and docking studies have specifically identified 2,5(6)-substituted benzimidazoles, including core structures like 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, as promising inhibitors of E. coli DNA gyrase B. nih.gov This suggests that the antibacterial activity of compounds like this compound could be mediated through this pathway.

Anticancer Activity of Benzimidazole Analogs

In Vitro Anticancer Potential : Numerous studies have confirmed the antiproliferative effects of benzimidazole derivatives against a wide array of human cancer cell lines. nih.govresearchgate.netnih.govekb.eg Research on fluoro-substituted 2-phenylbenzimidazoles has demonstrated significant cytotoxic activity. researchgate.net Furthermore, studies on 2,5-disubstituted furane derivatives with a benzimidazole nucleus have shown antitumor activity against human lung cancer cell lines. nih.gov

Mechanistic Studies of 2 5 Bromo 2 Furyl 1h Benzimidazole Biological Interactions in Vitro Focus

In Vitro Anticancer Activity Studies

Inhibition of Cancer Cell Lines (In Vitro)